molecular formula C24H27ClN4O2S B2564151 N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894889-87-3

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2564151
CAS RN: 894889-87-3
M. Wt: 471.02
InChI Key: MPIBXABWFLOFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

The compound, recognized for its role in pharmaceuticals, has been subject to studies focusing on novel synthesis methods and the identification of pharmaceutical impurities. A study highlighted novel synthesis methods for omeprazole and related compounds, emphasizing the development of proton pump inhibitors and the identification of pharmaceutical impurities in anti-ulcer drugs. The research demonstrated the potential of synthesized impurities to act as standard references for further studies, providing insights into the development of more effective pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Amyloid Imaging in Alzheimer's Disease

Another crucial application of such compounds is in the field of neurology, particularly for Alzheimer's disease. Studies have shown that specific radioligands, including compounds similar in structure, are effective in amyloid imaging. This technique is instrumental in understanding the progression of Alzheimer's disease, allowing for the early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Antitumor Activity

Compounds with a structure related to the one have been reviewed for their antitumor activities. Research has pointed out that derivatives of imidazole, including similar compounds, exhibit a broad spectrum of biological activities. Some of these compounds have passed the preclinical testing stage, indicating their potential in the development of new antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthetic Applications

Moreover, the synthetic versatility of compounds structurally related to the query compound is evident in various studies. One such study discusses the synthetic utilities of o-phenylenediamines, highlighting synthetic approaches for the production of benzimidazoles, quinoxalines, and other complex molecules. This illustrates the compound's role as a precursor in diverse synthetic pathways, contributing significantly to pharmaceutical and material sciences (Ibrahim, 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-15-5-6-17(13-16(15)2)21-22(32-4)28-24(27-21)9-11-29(12-10-24)23(30)26-19-14-18(25)7-8-20(19)31-3/h5-8,13-14H,9-12H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBXABWFLOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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